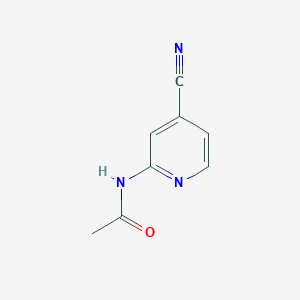

N-(4-cyanopyridin-2-yl)acetamide

Description

N-(4-Cyanopyridin-2-yl)acetamide is a synthetic acetamide derivative featuring a pyridine ring substituted with a cyano group at the 4-position. Its molecular formula is C₈H₆N₃O, with the acetamide moiety (-NHCOCH₃) attached to the pyridine nitrogen. The 4-cyano group introduces strong electron-withdrawing properties, influencing both chemical reactivity and intermolecular interactions.

Properties

IUPAC Name |

N-(4-cyanopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)11-8-4-7(5-9)2-3-10-8/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOGRDNWIGVCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738834 | |

| Record name | N-(4-Cyanopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939997-68-9 | |

| Record name | N-(4-Cyanopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

N-(4-cyanopyridin-2-yl)acetamide's applications in scientific research are tied to its role as a building block in synthesizing heterocyclic compounds, its interactions with biological systems, and its potential use in medicinal chemistry.

Synthesis and chemical properties

- Heterocyclic compound synthesis this compound is a precursor in synthesizing polyfunctionalized heterocyclic compounds. The cyano and pyridine groups in its structure contribute to its chemical properties and applications in organic synthesis.

- Cyanoacetylation processes Synthesis typically involves reacting pyridin-4-ylmethylamine with cyanoacetate derivatives.

- Reaction participation this compound can undergo reactions like cyclization, which are useful in creating complex structures.

Biological Applications

- Enzyme inhibition The compound may act as an enzyme inhibitor by binding to active sites and modulating biochemical pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems.

- Medicinal chemistry Its structure and reactivity make it valuable in both academic and industrial applications.

Related Compounds

- Cyanopyridine derivatives Substituted cyanopyridines are useful as intermediates in the pharmaceutical, dye, photo, and agrochemical industries. Many fused cyanopyridines have biological activities, making their synthesis attractive in organic chemistry .

- Other examples Other examples of cyano-containing compounds include 2-cyano-N-(pyridin-4-ylmethyl)acetamide and N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, each with unique applications .

Mechanism of Action

The mechanism by which N-(4-cyanopyridin-2-yl)acetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Pyridinyl Acetamides

N-(4-Chloropyridin-2-yl)acetamide (CAS 245056-66-0)

- Structure: Differs by substitution of the 4-cyano group with chlorine.

- This may alter solubility and binding interactions in biological systems.

N-(4-Methylpyridin-3-yl)acetamide Derivatives (e.g., 5RH3, 5RGX)

- Structure: Methyl or cyanophenyl substituents on pyridine or linked phenyl rings.

- Pharmacology: These compounds, such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX), exhibit strong binding to SARS-CoV-2 main protease (binding affinity < −22 kcal/mol). The pyridine ring occupies a hydrophobic pocket, while the acetamide linker forms hydrogen bonds with residues like ASN142 and GLN189 .

- Comparison: The 4-cyano group in N-(4-cyanopyridin-2-yl)acetamide may enhance binding specificity compared to methyl or chlorinated analogs due to stronger dipole interactions.

Phenyl Acetamides

N-(Chlorophenyl)acetamides (e.g., Compounds 4–6 in )

- Structure : Chlorine substituents on phenyl rings (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide).

- Pharmacology : Exhibit photodegradation products of paracetamol and demonstrate moderate antimicrobial activity. Chlorine’s electron-withdrawing effects enhance stability but may reduce metabolic clearance .

N-(Thiazol-2-yl)acetamide (Compound 49 in )

- Structure : Thiazole ring instead of pyridine.

- Pharmacology : Shows antifungal activity due to the sulfur atom’s electronegativity.

- Comparison: The 4-cyano pyridine in this compound may confer broader solubility in polar solvents compared to thiazole derivatives .

Heterocyclic Hybrid Acetamides

Pyridazinone-Acetamide Derivatives ()

- Structure: Pyridazinone core with methoxybenzyl substituents.

- Pharmacology : Act as formyl peptide receptor (FPR2) agonists, inducing calcium mobilization in neutrophils.

- Comparison: The rigid pyridazinone ring contrasts with the flexible pyridine-cyano group, suggesting divergent binding modes in receptor targets .

Physicochemical and Structural Comparisons

Table 1: Substituent Effects on Acetamide Derivatives

Biological Activity

N-(4-cyanopyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound's structural features, particularly the cyano group and the pyridine ring, play pivotal roles in its interactions with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

This compound features a pyridine ring substituted with a cyano group at the 4-position and an acetamide group. This unique configuration allows for specific interactions with biological molecules, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to bind to active sites on enzymes and receptors. The cyano group enhances electron-withdrawing properties, influencing the compound's reactivity and binding affinity. The following mechanisms have been identified:

- Enzyme Inhibition : this compound has shown potential as an inhibitor of various enzymes involved in critical biochemical pathways. For instance, studies indicate its capability to inhibit receptor tyrosine kinases, which are crucial in cancer cell signaling pathways .

- Antiproliferative Effects : Research has demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. Its effectiveness is linked to the inhibition of growth factor receptors and subsequent apoptotic pathways .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications to its structure can significantly affect its biological activity. Key findings include:

Case Studies

- Inhibition of Tyrosine Kinases : A study evaluated the compound's effectiveness against epidermal growth factor receptor (EGFR) and BRAF V600E mutations. This compound demonstrated significant inhibition with IC50 values comparable to established drugs like Doxorubicin .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related cyanopyridine derivatives, suggesting that modifications similar to those in this compound could enhance activity against specific pathogens .

- Antiparasitic Properties : Research into similar compounds indicated potential antiparasitic activity, suggesting a broader therapeutic application beyond oncology .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient nature of the cyanopyridine ring facilitates nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the C-4 position. Key findings include:

Reagents/Conditions

-

Hydroxide ions : Under alkaline conditions, the cyano group undergoes hydrolysis to form carboxylic acid derivatives.

-

Thiols : Reaction with O-aminothiophenol in basic media yields benzothiazole derivatives via cyclocondensation .

Example Reaction

Key Data :

-

IR Confirmation: Disappearance of CN stretch (~2,220 cm<sup>−1</sup>) and emergence of C=N (1,580 cm<sup>−1</sup>) .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles.

Reagents/Conditions

-

KOt-Bu : Promotes cyclization via deprotonation, forming furopyridine derivatives .

-

Ammonium acetate/ethanol : Facilitates four-component reactions yielding quinazolinone hybrids .

Example Pathway

Key Data :

Cyano Group Reduction

Reagents : LiAlH<sub>4</sub> or catalytic hydrogenation (H<sub>2</sub>/Pd-C).

Product : N-(4-aminopyridin-2-yl)acetamide.

Applications : Intermediate for pharmaceuticals targeting kinase inhibition .

Acetamide Acylation

Reagents : Bromoacetyl bromide/K<sub>2</sub>CO<sub>3</sub>.

Product : N-(4-cyanopyridin-2-yl)-2-bromoacetamide .

Key Data :

Comparative Reactivity Table

Mechanistic Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.